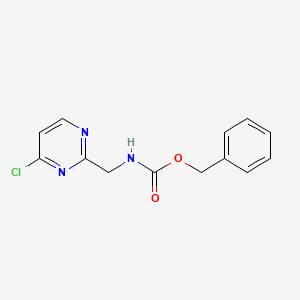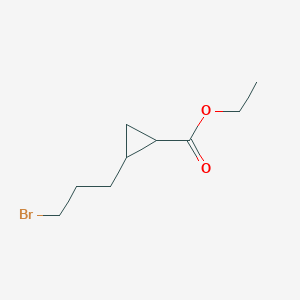
ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, a mixture of diastereomers, is an organic compound with the molecular formula C9H15BrO2. This compound is characterized by the presence of a cyclopropane ring substituted with an ethyl ester and a bromopropyl group. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate typically involves the reaction of cyclopropane derivatives with bromopropyl reagents. One common method is the bromination of ethyl cyclopropane-1-carboxylate followed by the introduction of the bromopropyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or alkane.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of ethyl 2-(3-aminopropyl)cyclopropane-1-carboxylate.
Reduction: Formation of ethyl 2-(3-propyl)cyclopropane-1-carboxylate.
Oxidation: Formation of ethyl 2-(3-carboxypropyl)cyclopropane-1-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the compound to participate in substitution reactions. The cyclopropane ring can undergo ring-opening reactions under certain conditions, leading to the formation of new chemical entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate
- Ethyl α-bromocyclobutanecarboxylate
Comparison
Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate is unique due to its specific substitution pattern and the presence of a mixture of diastereomers. This structural diversity can lead to different reactivity and properties compared to similar compounds. For example, ethyl 1-(2-bromoacetyl)cyclopropane-1-carboxylate has a different substitution pattern, which can affect its chemical behavior and applications.
Conclusion
Ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate, a mixture of diastereomers, is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes and research endeavors.
Eigenschaften
Molekularformel |
C9H15BrO2 |
|---|---|
Molekulargewicht |
235.12 g/mol |
IUPAC-Name |
ethyl 2-(3-bromopropyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H15BrO2/c1-2-12-9(11)8-6-7(8)4-3-5-10/h7-8H,2-6H2,1H3 |
InChI-Schlüssel |
YLLMIJRZYQMAPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1CC1CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



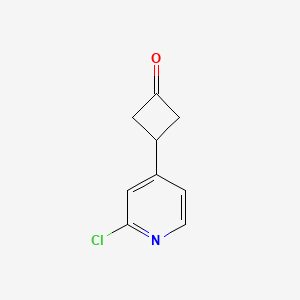
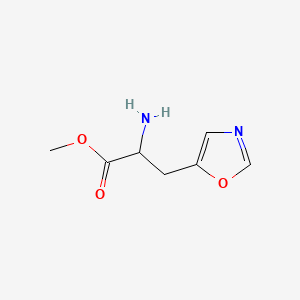
![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)

![5-Azaspiro[3.5]nonan-9-ol hydrochloride](/img/structure/B13499616.png)
![5-[(Tert-butoxy)carbonyl]-2,2-dimethyl-hexahydro-[1,3]dioxolo[4,5-c]pyrrole-4-carboxylic acid](/img/structure/B13499621.png)

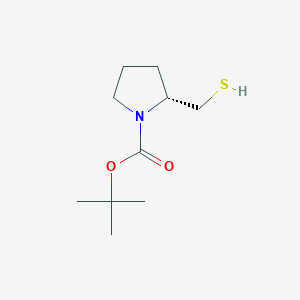
![2-[(4-chlorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13499641.png)
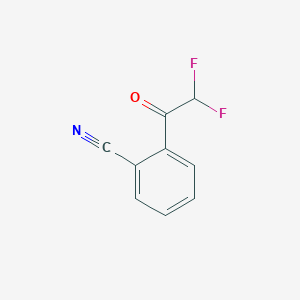
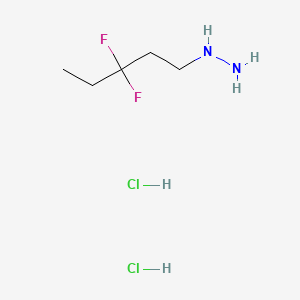
![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)
